3-Chloro-4-(2,4-dimethylphenoxy)aniline

Catalog No.
S3457370
CAS No.
937608-59-8
M.F
C14H14ClNO
M. Wt
247.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-(2,4-dimethylphenoxy)aniline

CAS Number

937608-59-8

Product Name

3-Chloro-4-(2,4-dimethylphenoxy)aniline

IUPAC Name

3-chloro-4-(2,4-dimethylphenoxy)aniline

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

InChI

InChI=1S/C14H14ClNO/c1-9-3-5-13(10(2)7-9)17-14-6-4-11(16)8-12(14)15/h3-8H,16H2,1-2H3

InChI Key

NSSNSNCAIZKWKO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)Cl)C

3-Chloro-4-(2,4-dimethylphenoxy)aniline is an organic compound with the molecular formula C14H14ClNO\text{C}_{14}\text{H}_{14}\text{ClNO} and a molecular weight of approximately 247.72 g/mol. This compound features a chloro group, a dimethylphenoxy group, and an aniline moiety, which contribute to its diverse chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

Synthesis:

-Chloro-4-(2,4-dimethylphenoxy)aniline (also known as teclozan) can be synthesized through various methods, including the Ullmann reaction and nucleophilic aromatic substitution. These methods involve the coupling of various starting materials, often under specific reaction conditions and catalysts.

  • A detailed procedure for the Ullmann reaction synthesis of teclozan can be found in "[Reference: Synthesis of 3-chloro-4-(2,4-dimethylanilino)phenol and related compounds]" by M.I. Kabachnik et al. ()

Applications in Scientific Research:

-Chloro-4-(2,4-dimethylphenoxy)aniline has been investigated for various applications in scientific research, including:

  • Antimicrobial activity: Studies have explored the potential of teclozan as an antimicrobial agent against various bacteria and fungi. However, further research is needed to determine its efficacy and safety for clinical applications. ()
  • Ligand design: The molecule's structure has been explored for its potential use in the design of ligands for specific biological targets. Ligands are molecules that can bind to other molecules, such as proteins, and can be used in various research applications, including drug discovery. ()

  • Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The chloro group can undergo nucleophilic substitution with other nucleophiles, leading to the formation of hydroxyl or alkoxy-substituted products. Bases like sodium hydroxide or potassium carbonate are often used in these reactions.

These reactions allow for the modification of the compound's structure, enabling the synthesis of various derivatives with potentially enhanced properties.

Research has indicated that 3-Chloro-4-(2,4-dimethylphenoxy)aniline possesses notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The compound's mechanism of action may involve its interaction with specific molecular targets, such as enzymes or receptors, which can alter their activity and lead to various biological effects.

The synthesis of 3-Chloro-4-(2,4-dimethylphenoxy)aniline typically involves the reaction of 3-chloroaniline with 2,4-dimethylphenol in the presence of a suitable base and catalyst. This reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity. In industrial applications, continuous flow reactors may be utilized to enhance efficiency and control over reaction parameters. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

3-Chloro-4-(2,4-dimethylphenoxy)aniline has several applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
  • Biology: The compound is investigated for its potential biological activities, including enzyme inhibition.
  • Medicine: It is explored for its potential use in drug development and pharmaceutical research.
  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Studies on the interactions of 3-Chloro-4-(2,4-dimethylphenoxy)aniline reveal its potential effects on various biological systems. The unique structural features of this compound allow it to bind to specific biomolecules, potentially influencing cellular mechanisms such as signaling pathways and gene expression. This binding can lead to competitive inhibition of enzymes involved in critical cellular processes.

Several compounds share structural similarities with 3-Chloro-4-(2,4-dimethylphenoxy)aniline. Here are some notable comparisons:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
3-Chloro-4-(2,5-dimethylphenoxy)anilineC14H14ClNOContains a dimethylphenoxy groupExhibits different reactivity due to substitution pattern
3-Chloro-2-(2,4-dimethylphenoxy)anilineC14H14ClNODifferent substitution on the aniline ringMay show distinct biological activity compared to the target
3-Chloro-4-methoxyanilineC14H14ClNOContains a methoxy group instead of phenoxyAlters solubility and reactivity profile

The uniqueness of 3-Chloro-4-(2,4-dimethylphenoxy)aniline lies in its specific substitution pattern that imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity profiles and biological activities that make it suitable for specific applications in research and industry.

XLogP3

4.1

Dates

Last modified: 08-19-2023

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